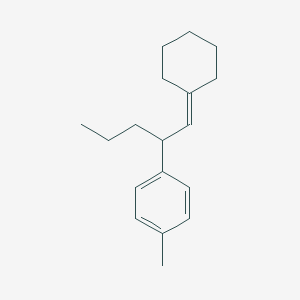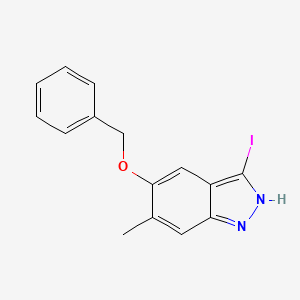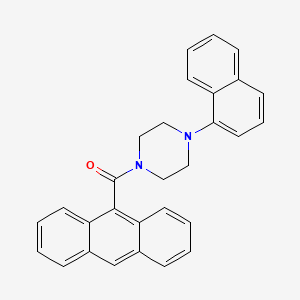![molecular formula C17H20ClO2PS2Sn B12603200 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione CAS No. 913382-76-0](/img/structure/B12603200.png)
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is a complex organotin compound. It features a unique combination of tin, sulfur, and phosphorus atoms within its structure, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione typically involves the reaction of chlorodiphenylstannane with a suitable phosphorothioate precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by a catalyst such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate safety and environmental controls would be a plausible approach.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur and tin atoms can participate in redox reactions.
Coordination Chemistry: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products depend on the type of reaction. For example, substitution reactions yield derivatives with different substituents replacing the chlorine atom, while oxidation reactions can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione involves its interaction with molecular targets through its tin, sulfur, and phosphorus atoms. These interactions can disrupt biological processes or catalyze chemical reactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2,4-Disubstituted thiazoles
Uniqueness
2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione is unique due to its combination of tin, sulfur, and phosphorus atoms, which is not commonly found in other compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
913382-76-0 |
|---|---|
Molekularformel |
C17H20ClO2PS2Sn |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
chloro-diphenyl-[(2-sulfanylidene-1,3,2λ5-dioxaphosphocan-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/2C6H5.C5H11O2PS2.ClH.Sn/c2*1-2-4-6-5-3-1;9-8(10)6-4-2-1-3-5-7-8;;/h2*1-5H;1-5H2,(H,9,10);1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
NDPUGIYIUKSNIT-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCOP(=S)(OCC1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)





![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)



![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
